Cas no 2679947-73-8 (benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate)
2679947-73-8 structure
Product Name:benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate
Numéro CAS:2679947-73-8
Le MF:C18H21FN2O2S
Mégawatts:348.434946775436
CID:5620253
PubChem ID:165929499
Update Time:2025-06-25
benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate Propriétés chimiques et physiques
Nom et identifiant
-
- benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate
- 2679947-73-8
- EN300-28298293
- benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate
-
- Piscine à noyau: 1S/C18H21FN2O2S/c19-15-9-16(21(11-15)12-17-7-4-8-24-17)10-20-18(22)23-13-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H,20,22)/t15-,16-/m0/s1
- La clé Inchi: MEZIGHZKYVVOCC-HOTGVXAUSA-N
- Sourire: S1C=CC=C1CN1C[C@H](C[C@H]1CNC(=O)OCC1C=CC=CC=1)F
Propriétés calculées
- Qualité précise: 348.13077725g/mol
- Masse isotopique unique: 348.13077725g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 7
- Complexité: 407
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 69.8Ų
benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298293-0.05g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
| Enamine | EN300-28298293-0.1g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-28298293-0.25g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
| Enamine | EN300-28298293-0.5g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
| Enamine | EN300-28298293-1.0g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
| Enamine | EN300-28298293-2.5g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
| Enamine | EN300-28298293-5.0g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
| Enamine | EN300-28298293-10.0g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 | |
| Enamine | EN300-28298293-1g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 1g |
$1543.0 | 2023-09-07 | ||
| Enamine | EN300-28298293-5g |
benzyl N-{[(2S,4S)-4-fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |
2679947-73-8 | 5g |
$4475.0 | 2023-09-07 |
benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate Littérature connexe
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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